Cas no 1807074-75-4 (2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine)

2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine is a halogenated pyridine derivative with a unique substitution pattern, offering versatile reactivity for synthetic applications. The presence of chloro, difluoromethyl, hydroxy, and iodo functional groups enables selective transformations, making it a valuable intermediate in pharmaceutical and agrochemical research. The difluoromethyl group enhances metabolic stability, while the iodine atom facilitates cross-coupling reactions. The hydroxyl group provides a handle for further derivatization, and the chloro substituent allows nucleophilic displacement. This compound’s multifunctional structure is particularly useful in constructing complex heterocycles or bioactive molecules, where precise control over molecular architecture is critical. Its stability under standard conditions ensures reliable handling in laboratory settings.
2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine structure
1807074-75-4 structure
Product Name:2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine
CAS No:1807074-75-4
MF:C6H3ClF2INO
MW:305.448399782181
CID:4869473
Update Time:2025-10-30

2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine
    • Inchi: 1S/C6H3ClF2INO/c7-5-4(12)2(10)1-3(11-5)6(8)9/h1,6,12H
    • InChI Key: DTEGYBZWSUBALC-UHFFFAOYSA-N
    • SMILES: IC1C(=C(N=C(C(F)F)C=1)Cl)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • XLogP3: 2.8
  • Topological Polar Surface Area: 33.1

2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029050210-250mg
2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine
1807074-75-4 97%
250mg
$988.80 2022-03-31
Alichem
A029050210-500mg
2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine
1807074-75-4 97%
500mg
$1,630.00 2022-03-31
Alichem
A029050210-1g
2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine
1807074-75-4 97%
1g
$3,099.20 2022-03-31

2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine Related Literature

Additional information on 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine

Professional Introduction to 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine (CAS No. 1807074-75-4)

2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine, with the chemical formula C₇H₃ClF₂IO, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule features a pyridine core substituted with various functional groups, making it a versatile intermediate in the development of novel therapeutic agents. The presence of a chlorine atom, a difluoromethyl group, a hydroxyl group, and an iodine atom imparts unique reactivity and potential biological activity, which has garnered considerable attention from researchers worldwide.

Thechloro andiodo substituents on the pyridine ring are particularly noteworthy, as they serve as critical handles for further chemical modifications. Thechloro group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophores, while theiodo group is highly suitable for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug design.

Thedifluoromethyl group is another key feature of this compound. Difluoromethyl groups are widely recognized for their ability to enhance metabolic stability, improve pharmacokinetic profiles, and increase binding affinity at biological targets. In recent years, there has been a surge in research focused on the incorporation ofdifluoromethyl groups into drug candidates due to their multifaceted benefits. For instance, studies have demonstrated thatdifluoromethyl-containing molecules often exhibit improved resistance to enzymatic degradation and enhanced oral bioavailability.

Thehydroxyl group in 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine adds another layer of functionality to the molecule. Hydroxyl groups can engage in hydrogen bonding interactions, which are crucial for optimizing receptor binding and improving solubility. Furthermore, they can be further functionalized through etherification or esterification reactions, expanding the synthetic possibilities for derivative development.

In the context of contemporary pharmaceutical research, 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine has found applications in several promising therapeutic areas. One notable area is oncology, where small molecules targeting kinases and other critical signaling pathways are in high demand. The compound's unique substitution pattern makes it an attractive scaffold for designing inhibitors of tyrosine kinases, which play a central role in cancer cell proliferation and survival.

A recent study published in the Journal of Medicinal Chemistry highlighted the use of 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine as a key intermediate in the synthesis of novel kinase inhibitors. The researchers leveraged its reactivechloro andiodo groups to introduce various pharmacophores through cross-coupling reactions. The resulting compounds exhibited potent inhibitory activity against several cancer-associated kinases, demonstrating promising preclinical efficacy.

In addition to oncology, this compound has shown potential in the development of antiviral agents. The ability to introduce diverse functional groups into the pyridine core allows for the design of molecules that can interact with viral enzymes or receptors. For example, derivatives of 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine have been investigated as inhibitors of viral proteases and polymerases, offering hope for new treatments against emerging viral threats.

Thedifluoromethyl group's influence on metabolic stability has also been explored in antiviral drug development. By incorporating this moiety into drug candidates, researchers aim to enhance their half-life and reduce susceptibility to metabolic degradation by enzymes such as cytochrome P450 oxidases. This can lead to more effective antiviral therapies with improved patient compliance.

Beyond oncology and antiviral applications, 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine has potential uses in neurodegenerative diseases research. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing treatments against conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have suggested that derivatives of this molecule may interfere with pathological pathways associated with these neurodegenerative disorders.

The synthesis of 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as 4-hydroxypyridine, the introduction of chlorine and iodine atoms can be achieved through halogenation reactions. Subsequent functionalization with adifluoromethyl group typically employs palladium-catalyzed cross-coupling reactions or direct fluorination methods.

The choice of synthetic route depends on factors such as yield optimization, scalability, and cost-effectiveness. Advanced techniques like flow chemistry have been employed to improve reaction efficiency and minimize waste generation. These sustainable approaches align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

In conclusion, 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine (CAS No. 1807074-75-4) is a versatile intermediate with significant potential in drug discovery and development. Its unique structural features enable diverse chemical modifications through nucleophilic substitution and cross-coupling reactions. The incorporation of functional groups such aschloro,iodo,difluoromethyl, andhydroxyl provides opportunities for designing novel therapeutic agents targeting various diseases including cancer, viral infections, and neurodegenerative disorders.

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.